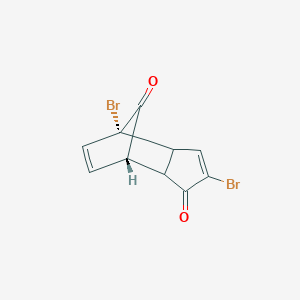
Endo-2,4-dibromodicycloopentadien-1,8-dion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-2,4-dibromodicycloopentadien-1,8-dion, also known as 4,7-dibromotricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione, is a brominated derivative of dicyclopentadiene. This compound is characterized by its unique tricyclic structure and the presence of two bromine atoms, which significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-2,4-dibromodicycloopentadien-1,8-dion typically involves the bromination of dicyclopentadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Endo-2,4-dibromodicycloopentadien-1,8-dion undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative processes can further modify the structure, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can yield Endo-2,4-diiododicycloopentadien-1,8-dion .
Scientific Research Applications
Endo-2,4-dibromodicycloopentadien-1,8-dion has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Endo-2,4-dibromodicycloopentadien-1,8-dion involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include covalent modification of target proteins and disruption of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Endo-2,4-diiododicycloopentadien-1,8-dion
- Endo-2,4-dichlorodicycloopentadien-1,8-dion
- Endo-2,4-difluorodicycloopentadien-1,8-dion
Uniqueness
Endo-2,4-dibromodicycloopentadien-1,8-dion is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific binding interactions compared to its halogenated counterparts .
Properties
IUPAC Name |
(1S,7S)-4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H/t4-,5?,7?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIZGUQJCFMDJ-BNMVQUDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]2(C3C=C(C(=O)C3[C@H]1C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














